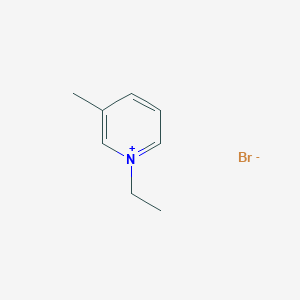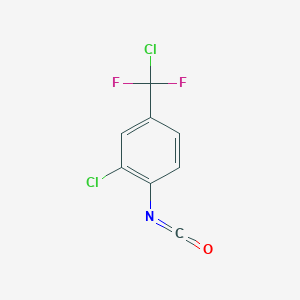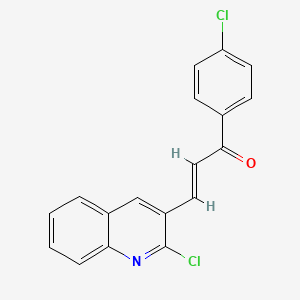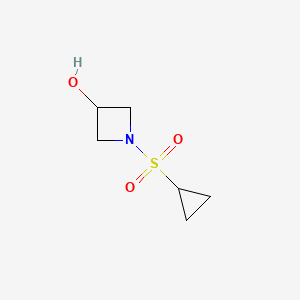
4-Chloro-3,5-bis(trifluoromethyl)pyridine, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,5-bis(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Agrochemical Industry
4-Chloro-3,5-bis(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are used extensively in crop protection, with over 50% of pesticides launched in the last two decades being fluorinated . The unique physicochemical properties imparted by the fluorine atoms make these compounds highly effective against pests.
Pharmaceutical Development
This compound also plays a significant role in pharmaceuticals. Several drugs and veterinary products containing the trifluoromethylpyridine (TFMP) moiety have been approved for market, and many more are undergoing clinical trials . The TFMP derivatives’ biological activities are attributed to the combination of fluorine’s properties and the pyridine structure.
Synthesis of Metal-Organic Frameworks (MOFs)
4-Chloro-3,5-bis(trifluoromethyl)pyridine: is utilized in the synthesis of MOFs . MOFs are porous materials with potential applications in gas storage, separation, and catalysis. The incorporation of TFMP into MOFs can enhance their stability and functionality.
Organic Transformations
The compound is extensively used to promote organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif, in particular, is ubiquitous in H-bond catalysts, which are crucial for various chemical reactions.
Manufacturing of Intermediates
The demand for TFMP derivatives has been steadily increasing, and 4-Chloro-3,5-bis(trifluoromethyl)pyridine is a critical intermediate in their production . Different synthetic methods, such as chlorine-fluorine exchange and building-block assembly, are employed to introduce TFMP groups into other molecules.
Vapor-Phase Reactions
TFMP derivatives are often used in vapor-phase reactions due to their unique physicochemical properties . These reactions are essential in the production of various fluorinated organic chemicals.
Pesticide Development
The compound’s derivatives are fundamental in developing new pesticides. The trifluoromethyl group’s presence in these derivatives is a key factor in their effectiveness and market success .
Fluorination of Organic Compounds
Finally, the fluorination of organic compounds, where hydrogen atoms are replaced with fluorine, is a growing research area4-Chloro-3,5-bis(trifluoromethyl)pyridine serves as a starting point for such fluorination processes, leading to compounds with unique biological properties .
作用機序
Target of Action
4-Chloro-3,5-bis(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which include 4-chloro-3,5-bis(trifluoromethyl)pyridine, are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that tfmp derivatives are used extensively in promoting organic transformations , suggesting that they may affect various biochemical pathways.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities , which may impact their pharmacokinetic properties and bioavailability.
Result of Action
It’s known that tfmp derivatives are used in the protection of crops from pests , suggesting that they may have specific molecular and cellular effects related to pest control.
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of 4-Chloro-3,5-bis(trifluoromethyl)pyridine. Furthermore, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
将来の方向性
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for the development and application of 4-Chloro-3,5-bis(trifluoromethyl)pyridine and its derivatives.
特性
IUPAC Name |
4-chloro-3,5-bis(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-5-3(6(9,10)11)1-15-2-4(5)7(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTAFFHZRHFEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)










![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)

